N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide
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Overview
Description
N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide, commonly known as Methylthioninium chloride or methylene blue, is a chemical compound that has been used extensively in scientific research due to its unique properties. It is a heterocyclic aromatic compound with a blue color and is widely used in the medical field as a diagnostic and therapeutic agent. In
Mechanism of Action
The mechanism of action of Methylthioninium chloride is complex and multifaceted. It acts as a reducing agent, which allows it to convert oxidized hemoglobin back to its functional state. It also interacts with amyloid beta peptides, inhibiting their aggregation and reducing the formation of toxic oligomers. In addition, Methylthioninium chloride has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methylthioninium chloride has a variety of biochemical and physiological effects. In addition to its role as a reducing agent and inhibitor of amyloid beta aggregation, it has been shown to have anti-inflammatory and anti-apoptotic effects. It has also been shown to increase the production of ATP in cells, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
Methylthioninium chloride has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it accessible to researchers. It also has a long history of use in the medical field, which has led to a significant amount of research on its properties and effects. However, there are also limitations to its use. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is complex and not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several potential future directions for research on Methylthioninium chloride. One area of focus could be on its potential use as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders. Another area of focus could be on its potential use as a diagnostic agent for conditions such as methemoglobinemia and cyanide poisoning. Finally, there is potential for further research on the mechanism of action of Methylthioninium chloride, which could lead to a better understanding of its effects and potential therapeutic uses.
Synthesis Methods
Methylthioninium chloride can be synthesized through a variety of methods, including the reduction of nitrobenzene with a thiol in the presence of a suitable catalyst. In general, the synthesis of Methylthioninium chloride involves the reaction of 2-nitrobenzenesulfonamide with 2-methylthiophenol in the presence of a reducing agent such as zinc or iron, followed by the addition of hydrochloric acid to form the chloride salt.
Scientific Research Applications
Methylthioninium chloride has been extensively used in scientific research due to its unique properties. It has been used as a diagnostic agent for conditions such as methemoglobinemia and cyanide poisoning, where it acts as a reducing agent to convert the oxidized form of hemoglobin back to its functional state. It has also been used as a therapeutic agent for conditions such as Alzheimer's disease, where it has been shown to inhibit the aggregation of amyloid beta peptides.
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-20-12-8-4-2-6-10(12)14-21(18,19)13-9-5-3-7-11(13)15(16)17/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUUKXRFFWHQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-2-nitrobenzenesulfonamide |
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